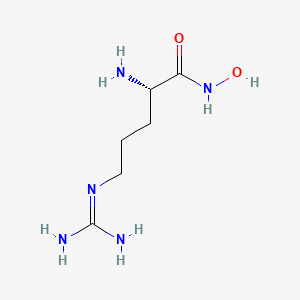

N-Hydroxy-L-argininamide

Description

Contextualization within Arginine Metabolism

L-arginine, a semi-essential amino acid, serves as a precursor for the synthesis of numerous biologically important molecules, including proteins, urea (B33335), polyamines, proline, glutamate, creatine, and agmatine. frontiersin.org Two major enzymatic pathways compete for L-arginine as a substrate: nitric oxide synthases (NOS) and arginases. frontiersin.orgbenthamopen.com The expression and activity of these enzymes are often cell-type specific and can be differentially regulated, leading to complex metabolic outcomes. frontiersin.org In this context, N-Hydroxy-L-argininamide emerges not just as a product of L-arginine metabolism but as a crucial regulator of it. It is the direct precursor to nitric oxide and L-citrulline via the NOS pathway and a potent inhibitor of the arginase pathway. scispace.comnih.gov This dual function places this compound at a critical metabolic juncture, influencing whether L-arginine is channeled towards NO production or the synthesis of urea and ornithine. researchgate.net

This compound as an Intermediate in Nitric Oxide Biosynthesis

The synthesis of nitric oxide from L-arginine is a two-step oxidation process catalyzed by a family of enzymes known as nitric oxide synthases (NOS). ebi.ac.ukcardiacos.net this compound is the essential and stable intermediate in this reaction. ontosight.ainih.govorganic-chemistry.org

In the first step, NOS hydroxylates one of the terminal guanidino nitrogen atoms of L-arginine to form this compound. frontiersin.orgcardiacos.net This initial monooxygenation reaction requires molecular oxygen and the reducing equivalent NADPH. frontiersin.org The reaction is summarized as follows:

L-arginine + O₂ + NADPH → this compound + NADP⁺ + H₂O

The this compound formed remains bound to the enzyme and, in the second step, is further oxidized to yield nitric oxide and L-citrulline. ebi.ac.ukcardiacos.net This second step also consumes NADPH and molecular oxygen. nih.gov

This compound + ½ O₂ + ½ NADPH → L-citrulline + NO + ½ NADP⁺ + H₂O

The kinetic parameters for macrophage nitric oxide synthase utilizing both L-arginine and this compound have been determined, highlighting the efficiency of this compound as a substrate in the second step of NO biosynthesis. nih.govcapes.gov.br

Kinetic Parameters of Macrophage Nitric Oxide Synthase

| Substrate | Apparent Km (μM) | Apparent Vmax (nmol·min-1·mg-1) |

|---|---|---|

| L-arginine | 2.3 | 54 |

| This compound | 6.6 | 99 |

Data sourced from multiple studies. nih.govcapes.gov.br

Reciprocal Metabolic Relationship with Arginase Activity

Arginase is a metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, representing the final step in the urea cycle. researchgate.netfrontiersin.org This pathway directly competes with nitric oxide synthase for their common substrate, L-arginine. frontiersin.orgfrontiersin.org The intermediate of nitric oxide synthesis, this compound, plays a crucial role in regulating this competition by acting as a potent inhibitor of arginase. scispace.comnih.gov

This inhibition is considered a reciprocal metabolic relationship; the product of one pathway directly influences the activity of a competing pathway. researchgate.net By inhibiting arginase, this compound can effectively increase the local concentration of L-arginine available for nitric oxide synthase, thereby promoting the synthesis of nitric oxide. scispace.comnih.gov

The inhibitory effect of this compound on arginase is competitive, meaning it binds to the active site of the enzyme, preventing the binding of L-arginine. pearson.com The potency of this inhibition has been demonstrated in various studies, with reported IC₅₀ and Kᵢ values in the micromolar range. nih.govnih.gov For instance, this compound has been shown to be a significantly more potent inhibitor of arginase than its analog, N-hydroxy-nor-L-arginine (nor-NOHA), in some contexts. nih.gov

Inhibitory Potency against Murine Macrophage Arginase

| Inhibitor | IC₅₀ (μM) |

|---|---|

| This compound (NOHA) | 400 ± 50 |

| N-hydroxy-nor-L-arginine (nor-NOHA) | 12 ± 5 |

Data represents the concentration required to inhibit 50% of arginase activity. nih.gov

X-ray crystallography studies have revealed that this compound inhibits arginase by displacing the metal-bridging hydroxide (B78521) ion in the enzyme's active site with its N-hydroxy group. researchgate.netfrontiersin.org This structural interaction underscores the specific mechanism by which this intermediate exerts its regulatory effect on L-arginine metabolism. The fact that this compound is both a catalytic intermediate for nitric oxide synthase and an inhibitor of arginase highlights the intricate and reciprocal control mechanisms governing the fate of L-arginine in biological systems. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-hydroxypentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N5O2/c7-4(5(12)11-13)2-1-3-10-6(8)9/h4,13H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHTVNGQTIZAFS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NO)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NO)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972478 | |

| Record name | 2-Amino-5-carbamimidamido-N-hydroxypentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5699-67-2 | |

| Record name | Argininehydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-carbamimidamido-N-hydroxypentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Interactions and Regulatory Roles of N Hydroxy L Argininamide

Nitric Oxide Synthase (NOS) Catalysis and N-Hydroxy-L-argininamide

This compound plays a pivotal role as a key intermediate in the biosynthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes. This section details its function in the catalytic cycle of nitric oxide synthase (NOS), the necessary cofactors for its formation and subsequent metabolism, and the specificity of different NOS isoforms towards it.

Role in the Two-Step L-Arginine to Nitric Oxide Conversion

The enzymatic conversion of L-arginine to nitric oxide and L-citrulline by nitric oxide synthase (NOS) is a sophisticated two-step oxidative process. ebi.ac.uknih.gov In the initial step, L-arginine is hydroxylated to form the stable intermediate, this compound (NOHA). nih.govnih.gov This intermediate remains largely bound to the enzyme. nih.gov

The second step of the reaction involves the further oxidation of this compound, which yields nitric oxide and L-citrulline. nih.gov This two-step mechanism is a common feature among all NOS isoforms. nih.gov The entire reaction involves a five-electron oxidation of a guanidino nitrogen of L-arginine. ebi.ac.uk Studies using stable isotopes have confirmed that the hydroxylated nitrogen of this compound is exclusively oxidized to form nitric oxide and L-citrulline.

Cofactor Requirements for this compound Formation and Metabolism

The catalytic activity of nitric oxide synthase (NOS) and the successful conversion of L-arginine through the this compound intermediate to nitric oxide are dependent on a range of essential cofactors. nih.gov These include nicotinamide-adenine-dinucleotide phosphate (NADPH), flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and (6R-)5,6,7,8-tetrahydro-l-biopterin (BH4). nih.gov Molecular oxygen is also a crucial co-substrate in this process. nih.gov

The formation of this compound from L-arginine is stimulated by the presence of Ca2+/calmodulin and tetrahydrobiopterin (B1682763). nih.gov Interestingly, this first step can proceed in the absence of added NADPH, suggesting that the enzyme may contain an endogenous reductant capable of supporting this initial hydroxylation. nih.gov However, the subsequent conversion of this compound to nitric oxide and citrulline is entirely dependent on the addition of NADPH. nih.gov The stoichiometry of NADPH consumption differs between the two steps, with approximately 1.5 moles of NADPH oxidized per mole of nitric oxide formed from L-arginine, while only about 0.5 moles are required for the conversion from this compound.

Specificity of NOS Isoforms towards this compound and Analogues

In mammals, nitric oxide synthase (NOS) exists in three distinct isoforms: neuronal NOS (nNOS or NOS I), inducible NOS (iNOS or NOS II), and endothelial NOS (eNOS or NOS III). nih.gov While all three isoforms catalyze the same fundamental two-step reaction converting L-arginine to nitric oxide via the this compound intermediate, there are structural nuances that can influence their interaction with substrates and inhibitors. nih.govnih.gov

The active sites where the oxidation of L-arginine and this compound occurs are largely conserved across the isoforms. nih.gov However, differences in the substrate access channel can provide a basis for isoform-specific inhibition. nih.gov For instance, the interaction of certain inhibitor analogues with unique residues within this channel can lead to selective inhibition of one isoform over another. nih.gov This suggests that while the core catalytic mechanism is shared, the broader architecture of the enzyme can be exploited for developing isoform-specific therapeutic agents. Research into analogues of this compound has provided insights into the steric and stereochemical tolerance of the NOS active site, furthering our understanding of these isoform-specific differences. nih.gov

Arginase Inhibition by this compound and Analogues

This compound and its analogues are not only intermediates in nitric oxide synthesis but also significant regulators of arginase, an enzyme that competes with NOS for the common substrate L-arginine.

Competitive and Reversible Inhibition Mechanisms

This compound is a potent and competitive inhibitor of arginase. acs.org This inhibition is a key aspect of the reciprocal regulation between the NOS and arginase pathways; by inhibiting arginase, this compound can help to ensure a sufficient supply of L-arginine for nitric oxide production, particularly during periods of high-output NO synthesis by iNOS. nih.gov The inhibitory mechanism of this compound and its analogues often involves mimicking the transition-state structure of L-arginine during its hydrolysis by arginase. nih.gov

The analogue Nω-hydroxy-nor-L-arginine (nor-NOHA) is also a well-characterized reversible inhibitor of arginase. This reversibility is a crucial feature for a molecule involved in dynamic physiological regulation.

Comparative Inhibition Potency of this compound vs. N-Hydroxy-nor-L-arginine (nor-NOHA)

Numerous studies have demonstrated that N-Hydroxy-nor-L-arginine (nor-NOHA) is a significantly more potent inhibitor of arginase than this compound (NOHA). One study found nor-NOHA to be approximately 40-fold more potent in inhibiting the hydrolysis of L-arginine by unstimulated murine macrophages, with IC50 values of 12 ± 5 µM for nor-NOHA compared to 400 ± 50 µM for NOHA. Another investigation reported Ki values of 1.6 µM for this compound and 51 nM for nor-NOHA against human type II arginase at pH 7.5. acs.org

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and nor-NOHA against arginase from various sources.

| Compound | Enzyme Source | Inhibition Parameter | Value |

| This compound | Human Type II Arginase | Ki | 1.6 µM acs.org |

| N-Hydroxy-nor-L-arginine | Human Type II Arginase | Ki | 51 nM acs.org |

| This compound | Unstimulated Murine Macrophages | IC50 | 400 ± 50 µM |

| N-Hydroxy-nor-L-arginine | Unstimulated Murine Macrophages | IC50 | 12 ± 5 µM |

| N-Hydroxy-nor-L-arginine | IFN-gamma + LPS-stimulated Macrophages | IC50 | 10 ± 3 µM |

Structural Determinants of Arginase Binding and Inhibition

The binding of N-hydroxyguanidinium inhibitors, such as N-hydroxy-L-arginine (NOHA), to the active site of human arginase I is a critical factor in their inhibitory function. High-resolution crystal structures reveal that these inhibitors establish key interactions within the enzyme's binuclear manganese cluster. nih.govdaneshyari.comosti.gov A crucial aspect of this interaction is the displacement of the metal-bridging hydroxide (B78521) ion by the N-OH group of the inhibitor. nih.gov

Furthermore, the molecular recognition of the amino acid portion of the inhibitor is a primary determinant of binding affinity. nih.gov Specific hydrogen bonds are formed between the inhibitor's α-carboxylate and α-amino groups and the protein active site. nih.gov These interactions, involving both direct and water-mediated hydrogen bonds, are fundamental for recognizing and securing the amino acid backbone within the active site, ensuring precise positioning for inhibition. nih.gov While crystal structures specific to this compound are not detailed in the reviewed literature, the binding mode is predicted to be highly similar to that of NOHA, with the primary interactions being dictated by the N-hydroxyguanidinium group and the L-alpha-amino acid scaffold.

Interplay between NOS and Arginase Pathways

The enzymes arginase and nitric oxide synthase (NOS) are central to cellular signaling and metabolism, and they share a common substrate: L-arginine. nih.govnih.govnih.gov Arginase hydrolyzes L-arginine to produce L-ornithine and urea (B33335), while NOS oxidizes L-arginine to generate nitric oxide (NO) and L-citrulline. nih.govfrontiersin.org The activity of arginase can therefore regulate the amount of L-arginine available for NO production, making it a key control point in NO-dependent physiological processes like smooth muscle relaxation. nih.govdaneshyari.com Inhibitors of arginase can enhance NO biosynthesis by increasing the local concentration of L-arginine for NOS. nih.govdaneshyari.com

Substrate Competition for L-Arginine

In cellular environments where both arginase and NOS are active, such as stimulated macrophages, they directly compete for the available pool of L-arginine. nih.govfrontiersin.orgresearchgate.net The induction of arginase can lead to the depletion of L-arginine, which may limit the substrate available for NOS and consequently reduce NO synthesis. frontiersin.org

The use of specific arginase inhibitors is a key strategy to study and influence this competition. Nor-N-hydroxy-L-arginine (nor-NOHA), a potent arginase inhibitor, has been instrumental in elucidating these dynamics. nih.govresearchgate.net Unlike some other inhibitors, nor-NOHA does not act as a substrate or inhibitor for inducible NOS (iNOS), making it a selective tool to probe the interplay between the two enzymes. nih.gov By inhibiting arginase, nor-NOHA effectively increases the availability of the L-arginine substrate for NOS, thereby shifting the metabolic balance in favor of NO production. nih.govnih.gov

| Compound | Target | Inhibitory Potency (IC₅₀) | Notes |

|---|---|---|---|

| nor-NOHA | Arginase (Unstimulated Murine Macrophages) | 12 ± 5 µM | Approximately 40-fold more potent than NOHA. |

| nor-NOHA | Arginase (Stimulated Murine Macrophages) | 10 ± 3 µM | Maintains high potency in cells with induced iNOS and arginase activity. |

| NOHA | Arginase (Unstimulated Murine Macrophages) | 400 ± 50 µM | An intermediate in the L-arginine to NO pathway. |

Modulation of L-Citrulline and Nitrite (B80452) Accumulation

A direct consequence of inhibiting arginase is the enhancement of the NOS pathway, which can be quantified by measuring its products. When arginase is inhibited by nor-NOHA in stimulated macrophages, there is a notable increase in the accumulation of both L-citrulline and nitrite (a stable metabolite of NO). nih.gov This effect becomes significant after extended incubation periods (over 12 hours), demonstrating that redirecting L-arginine from the arginase pathway to the NOS pathway leads to a sustained increase in NO production. nih.gov This highlights the direct regulatory link between arginase activity and the output of the NOS system.

Impact on L-Arginine Availability in Cellular Contexts

The bioavailability of L-arginine within cells is a critical determinant of NO synthesis. mdpi.com Arginase activity directly curtails this availability. drugbank.com Studies using arginase inhibitors demonstrate that blocking this enzyme preserves the intracellular L-arginine pool, making it more accessible to NOS. frontiersin.org While some models suggest that intracellular L-arginine concentrations are typically sufficient for NOS saturation, localized substrate depletion by arginase within specific cellular compartments can still significantly impact NO production. bohrium.comfrontiersin.org Therefore, inhibitors like this compound and its analogues can functionally increase L-arginine availability for NOS, not necessarily by increasing the total cellular pool, but by preventing its localized depletion by the competing arginase pathway.

Other Enzyme Interactions

The primary enzymatic target for this compound and its analogues, such as NOHA and nor-NOHA, is arginase. The literature strongly focuses on this interaction and its downstream consequences for the NOS pathway. Research indicates a high degree of selectivity for these compounds. For instance, nor-NOHA has been shown to be neither a substrate nor an inhibitor of inducible nitric oxide synthase (iNOS), which underscores its utility as a selective tool for studying arginase function. nih.gov While one study noted that nor-NOHA can spontaneously release an NO-like molecule under certain cell culture conditions (reacting with riboflavin (B1680620) or H₂O₂), this is a chemical reaction rather than a direct enzymatic interaction and should be considered when interpreting experimental results. nih.gov Extensive searches of further in-depth literature did not reveal significant interactions with other distinct enzyme systems.

Mechanistic and Structural Studies of N Hydroxy L Argininamide

Reaction Mechanism Elucidation in NOS Catalysis

The oxidation of NOHA is an enzymatically unprecedented reaction that is mechanistically distinct from the first step of NO synthesis. nih.gov The prevailing mechanism suggests that a ferric-peroxo or ferric-hydroperoxy heme species, rather than a high-valent oxo-iron species (Compound I), acts as the direct oxidant of NOHA. nih.govnih.govacs.org

One proposed pathway involves the abstraction of a hydrogen atom from the >C=NOH group of NOHA by the iron-dioxygen complex. nih.gov This step is considered thermodynamically favorable and results in the formation of an intermediate iminoxyl radical (>C=NO•). nih.gov Subsequently, a nucleophilic attack on the carbon atom of this radical moiety by the newly formed iron-hydroperoxide species leads to the production of L-citrulline and NO. nih.gov Another model suggests that the reaction may proceed via an Fe(III)-peroxo-NOHA radical conjugate intermediate. nih.govelsevierpure.com

The heme-thiolate center of NOS is central to the activation of molecular oxygen for the oxidation of NOHA. nih.govnih.gov Unlike the first step of catalysis which is thought to proceed through a Compound I (FeIV=O) intermediate, the second step involving NOHA oxidation utilizes a ferric-hydroperoxy intermediate (Fe3+-OOH-). nih.gov The binding of NOHA in the active site is crucial for stabilizing this specific heme species. nih.gov

| Parameter | L-arginine Oxidation | NOHA Oxidation |

| Active Oxidant | Compound I (FeIV=O) | Ferric-hydroperoxy (Fe3+-OOH-) |

| NADPH Consumed | ~1.0 mol per mol of NOHA | ~0.53 mol per mol of NO |

| CO Inhibition | ~57% | ~33% |

This table summarizes key differences in the two oxidative steps of NOS catalysis, with data compiled from sources nih.govnih.govresearchgate.net.

Radiolabeling experiments have been instrumental in elucidating the transformation of NOHA. Stable isotope studies demonstrated that NOS exclusively oxidizes the hydroxylated nitrogen of NOHA to form nitric oxide and L-citrulline. researchgate.net These experiments also confirmed that molecular oxygen (O2) is the source of the ureido oxygen atom that is incorporated into the L-citrulline product. researchgate.net

Furthermore, in experiments using L-[14C]arginine, the presence of excess unlabeled NOHA led to the generation of a radiolabeled metabolite that was shown to be identical to authentic NOHA through co-chromatography in multiple solvent systems. researchgate.net This finding provided strong evidence for NOHA's role as a true intermediate in the biosynthesis of nitric oxide from L-arginine. researchgate.net

The active site of NOS exhibits a high degree of stereoselectivity. Studies have shown that while N-hydroxy-L-arginine is a substrate, its enantiomer, N-hydroxy-D-arginine, is not. researchgate.net This indicates a strict requirement for the L-configuration for proper binding and catalysis.

Investigations into the steric constraints of the active site have utilized NOHA analogues with various substitutions. The binding of these analogues has revealed that the active site can accommodate some structural modifications, but larger groups can lead to significant changes. For example, bulkier substitutions on the guanidinium (B1211019) group of NOHA analogues were found to displace a key active site water molecule. nih.gov This suggests that the presence or absence of this water molecule may influence the catalytic mechanism. nih.gov The active sites of the different NOS isoforms (nNOS, eNOS, iNOS) are largely identical, making the design of isoform-selective agents challenging, though subtle differences in the active site topology and openness do exist. imrpress.comnih.gov

Structural Biology and Molecular Interactions

The three-dimensional architecture of NOS enzymes in complex with NOHA provides critical insights into the molecular interactions that govern the second step of nitric oxide synthesis.

X-ray crystallography has been used to determine the high-resolution structures of the oxygenase domains of both neuronal NOS (nNOS) and inducible NOS (iNOS) in complex with NOHA. nih.govnih.govelsevierpure.com These structures reveal that NOHA binds in a conformation similar to that of the primary substrate, L-arginine, adjacent to the heme iron but not directly coordinated to it. nih.govacs.orgelsevierpure.com The distance from the NOHA hydroxyl oxygen to the heme iron is approximately 4.3 Å, which is too long for a direct bond. researchgate.net

A key structural feature identified in the nNOS-NOHA complex is the geometry of the NOHA molecule itself. nih.gov The hydroxylated guanidinium Nω nitrogen exhibits substantial sp3 hybridization, causing the hydroxyl group to deviate significantly from the plane of the guanidinium moiety. nih.gov This specific orientation is crucial as it facilitates a hydrogen bond with the heme-bound dioxygen, an interaction that stabilizes the ferric-hydroperoxy intermediate responsible for NOHA oxidation. nih.gov The NOHA hydroxyl group also forms interactions with the active center's β-structure and the heme ring, which are thought to polarize and distort the hydroxyguanidinium group, thereby increasing its reactivity. nih.govelsevierpure.com

| Complex | Resolution (Å) | Key Structural Findings |

| nNOS-NOHA-NO | 1.91 | NOHA Nω nitrogen has sp3 character; OH group deviates from guanidinium plane. |

| nNOS-NOHA-CO | 2.2 | Linear CO binding to heme iron (Fe-C-O angle ~170°). |

| iNOSox-NOHA | Not specified | NOHA binds in same conformation as L-arginine; interacts with active site β-structure. |

This table presents data from X-ray crystallography studies of NOS-NOHA complexes, with information sourced from nih.govnih.govacs.orgelsevierpure.com.

Characterization of Active Site Residues and Binding Pockets

The binding of N-Hydroxy-L-argininamide (NOHA) to the active site of nitric oxide synthase (NOS) has been elucidated through crystallographic studies, revealing key interactions that position the intermediate for the second step of nitric oxide synthesis. Structures of the murine inducible NOS oxygenase domain (iNOSox) and the neuronal NOS (nNOS) in complex with NOHA show that it occupies the same binding pocket as the initial substrate, L-arginine. elsevierpure.comnih.gov

In the iNOSox-NOHA complex, the NOHA molecule is oriented adjacent to the heme iron, though it does not directly interact with it or the tetrahydrobiopterin (B1682763) (H4B) cofactor. elsevierpure.com The binding is stabilized by a network of hydrogen bonds. The guanidinium group of NOHA interacts with the active center's β-structure and the heme ring, which is thought to polarize and distort the hydroxyguanidinium group, thereby increasing its reactivity. elsevierpure.com Specifically, the non-reactive guanidinium nitrogen of L-arginine and its analogs binds in a pocket that is sensitive to changes in size and hydrogen bonding properties. nih.gov

The active site itself is a tunnel-like cavity where the cofactor H4B lines the active-center and forms hydrogen bonds with a heme propionate (B1217596) and alpha-helix 7. proteopedia.org These structural elements are also involved in substrate binding, highlighting the role of H4B in maintaining the active site architecture. proteopedia.org The binding of NOHA produces a type I binding difference spectrum, with a maximum at 384 nm and a minimum at 420 nm, which is indicative of its interaction with the heme environment. nih.gov

Table 1: Key Interactions of this compound in the NOS Active Site

| Interacting Moiety of NOHA | Interacting Component of NOS Active Site | Type of Interaction | Reference |

|---|---|---|---|

| Hydroxyguanidinium group | Active center β-structure, Heme ring | Polarization, Distortion | elsevierpure.com |

| Guanidinium group | Binding pocket | Hydrogen bonds | nih.gov |

| Entire Molecule | Heme environment | Spectral perturbation | nih.gov |

Conformational Changes Induced by this compound Binding

The binding of this compound to the nitric oxide synthase active site is thought to induce subtle but significant conformational adjustments. Structural studies of the iNOSox-NHA complex suggest that the presence of the substrate introduces steric restrictions on the binding of dioxygen to the heme iron. This implies that either minor conformational changes occur within the ternary complex (enzyme-NOHA-O2) or that there is a concerted reaction between dioxygen, NOHA, and the heme iron. elsevierpure.com

While large-scale conformational changes upon NOHA binding have not been extensively detailed, the necessity for such adjustments is implied by the catalytic mechanism. The binding of the initial substrate, L-arginine, is known to cause a conformational change that facilitates the subsequent reaction steps. It is plausible that the binding of the intermediate, NOHA, also modulates the active site environment to prepare for the second oxidation reaction.

Computational Approaches in Mechanistic Research

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools for investigating the dynamic behavior of enzyme-substrate complexes and for predicting binding affinities and conformations. While specific MD simulations focusing solely on this compound within the NOS active site are not extensively documented in the provided literature, studies on related systems demonstrate the utility of these methods. For instance, MD simulations have been employed to study the activation of nNOS induced by the interaction of its calmodulin-binding domain with other proteins, revealing conformational stabilization that is beneficial for catalysis. nih.gov

Molecular docking studies have been used to explore the binding of various inhibitors to the nitric oxide synthase active site. sphinxsai.com These studies provide insights into the key interactions that determine binding affinity and can guide the design of new, more potent inhibitors. sphinxsai.com Although not directly applied to this compound in the available research, this methodology could be used to model its binding pose and interactions within the active site, complementing experimental data from crystallography.

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations

Quantum mechanical/molecular mechanical (QM/MM) calculations are a hybrid computational method that allows for the study of enzymatic reactions with high accuracy. In this approach, the region of the system where the chemical reaction occurs (e.g., the substrate and key active site residues) is treated with quantum mechanics, while the surrounding protein and solvent are described using molecular mechanics. This method provides a balance between computational cost and accuracy, making it suitable for studying complex biological systems.

While specific QM/MM studies on the conversion of this compound in nitric oxide synthase are not detailed in the provided search results, the application of this methodology to similar enzymes, such as arginase and arginine deiminase, has provided significant insights into their catalytic mechanisms. nih.govnih.gov For human arginase I, QM/MM calculations have been used to explore the hydrolysis of L-arginine, identifying the roles of active site residues and metal ions in the catalytic process. nih.gov These studies demonstrate the potential of QM/MM to elucidate the electronic and structural details of the reaction involving this compound, including the nature of transition states and the roles of specific amino acid residues.

Prediction of Reaction Pathways and Energy Barriers

The prediction of reaction pathways and their associated energy barriers is crucial for understanding enzyme mechanisms. For the oxidation of this compound, a proposed mechanism involves the initial reaction of dioxygen with the heme iron. elsevierpure.com Structural data suggests that steric constraints in the active site would prevent a superoxo-iron species from abstracting a hydrogen atom from the NOHA hydroxyl group. Instead, an Fe(III)-peroxo-NHA radical conjugate is supported as a potential intermediate. elsevierpure.com However, the involvement of an oxo-iron intermediate in the oxidation of NOHA cannot be entirely ruled out based on the available structures. elsevierpure.com

Synthesis and Derivatization Strategies for N Hydroxy L Argininamide and Analogues in Research

Methodologies for Chemical Synthesis of N-Hydroxy-L-argininamide

The chemical synthesis of N-hydroxyguanidine-containing compounds like this compound requires careful strategy due to the potential instability of the N-hydroxyguanidine moiety. Methodologies often involve multi-step processes with strategic use of protecting groups to achieve the desired product with high purity and yield. The synthesis of the closely related and more extensively studied compound, Nω-hydroxy-L-arginine (NOHA), provides a foundational framework for these approaches.

The preparation of authentic this compound is essential for its use as a standard in biochemical assays and for investigating its role as an intermediate in biological processes. Synthetic routes are designed to yield a pure, well-characterized product. A common strategy adapts methods used for the synthesis of NOHA.

One established multi-stage synthesis for NOHA, which can be adapted for the argininamide analogue, involves the key step of adding hydroxylamine to a protected cyanamide derivative. For instance, the synthesis of L-NOHA has been achieved using Bodanszky's method, starting from a protected L-ornithine derivative. mdpi.com This process typically involves:

Protection of the α-amino and carboxyl groups of a suitable starting material like L-ornithine.

Conversion of the δ-amino group into a cyanamide.

Reaction of the cyanamide with hydroxylamine to form the N-hydroxyguanidine group. mdpi.comnih.gov

Deprotection of the α-amino and carboxyl (or in this case, carboxamide) groups to yield the final product.

The resulting compound's identity and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and thin-layer chromatography. nih.gov The synthesis of authentic Nω-hydroxy-L-arginine has been pivotal in confirming its role as an intermediate in the biosynthesis of nitric oxide (NO) from L-arginine. nih.govresearchgate.net

Table 1: General Steps for Synthesis of N-Hydroxy-L-arginine Analogues

| Step | Description | Key Reagents/Conditions |

| 1. Starting Material Protection | Protection of the α-amino group of an L-arginine precursor (e.g., L-ornithine). | Boc-anhydride, Cbz-Cl |

| 2. Cyanamide Formation | Conversion of the side-chain amino group to a cyanamide. | Cyanogen bromide (BrCN) |

| 3. Hydroxyguanidine Formation | Reaction of the cyanamide with hydroxylamine. | Hydroxylamine (NH₂OH) |

| 4. Deprotection | Removal of protecting groups to yield the final product. | Trifluoroacetic acid (TFA), Dry HCl |

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships (SAR). Modifications to the parent structure can alter potency, selectivity, and metabolic stability. Two primary synthetic approaches have been pursued to obtain N-methylated derivatives of related compounds like Nω-hydroxy-L-arginine. nih.gov

Conventional Protection Strategy: This approach utilizes standard protecting groups for the amino acid backbone, such as tert-butyl ester for the carboxyl group and Boc-amine for the α-amino group, allowing for modifications to the side chain. nih.gov

Boroxazolidinone Formation: A more streamlined method involves the simultaneous protection of the α-amino acid moiety through the formation of boroxazolidinones, particularly using 9-borabicyclo[3.3.1]nonane (9-BBN-H). This method provides a convenient way to perform side chain modifications. nih.gov

These strategies have been successfully used to synthesize various derivatives, including Nδ-methylated analogues and Nω′-hydroxy-Nω-methyl-L-arginine, which has been shown to inhibit nitric oxide biosynthesis. nih.govrsc.org

Prodrug Design Principles for Research Applications

A significant challenge in the research application of N-hydroxyguanidines is their chemical and metabolic instability. Prodrug design is a key strategy to overcome these limitations by masking the reactive N-hydroxyguanidine moiety. nih.gov The goal is to create a chemically stable derivative that, upon administration in a biological system, is converted back to the active parent drug. nih.govmdpi.comorientjchem.org

Key principles in prodrug design for these compounds include:

Masking the N-hydroxyguanidine: The unstable N-hydroxyguanidine group is derivatized to increase its stability. This can involve acylation, carbamoylation, or glycosylation.

Bioreversible Linkage: The bond connecting the promoiety to the parent drug must be cleavable in vivo by enzymatic or chemical means to release the active compound. ijpcbs.com

Improved Physicochemical Properties: Prodrugs can be designed to enhance properties like solubility and membrane permeability, thereby improving bioavailability. mdpi.com

A notable example is the O-glycosylation of NOHA, where O-substitution via acetal formation greatly increases the chemical stability of the hydroxyguanidine moiety. nih.gov These glycosylated prodrugs can be bioactivated by glycosidases to release the active compound. nih.gov Studies have shown that glucose-based prodrugs are efficiently bioactivated and can deliver cellular NO levels comparable to the parent compound, demonstrating the proof-of-concept for this strategy. nih.gov

Table 2: Prodrug Strategies for N-Hydroxyguanidines

| Strategy | Promoieties | Bioactivation Mechanism | Desired Outcome |

| O-Glycosylation | Monosaccharides (e.g., glucose, galactose) | Enzymatic cleavage by glycosidases | Increased chemical stability, controlled release |

| Acylation/Carbamoylation | Various acyl or carbamoyl groups | Hydrolysis by esterases or amidases | Masking of the unstable moiety, altered lipophilicity |

Derivatization for Labeling and Probing

To investigate the molecular mechanisms, metabolic pathways, and receptor interactions of this compound, derivatives containing isotopic or reporter labels are synthesized.

Isotopic labeling is a powerful tool for tracing the metabolic fate of a molecule and elucidating reaction mechanisms. By replacing an atom in the molecule with one of its heavier, stable isotopes (e.g., ¹⁵N, ¹³C, ²H), the compound can be tracked using techniques like mass spectrometry and NMR spectroscopy.

The synthesis of ¹⁵Nω-hydroxy-L-arginine has been instrumental in confirming its role as a direct precursor to nitric oxide. nih.gov In these studies, the key synthetic step was the addition of ¹⁵N-labeled hydroxylamine to a protected cyanamide. nih.gov Subsequent experiments using NO synthases demonstrated that the ¹⁵N-labeled hydroxyguanidine nitrogen was quantitatively converted to ¹⁵NO, which was identified by electron spin resonance (ESR) spectroscopy. nih.gov This provided definitive evidence that the N-hydroxylated nitrogen atom is the source of the nitrogen in the NO formed. nih.gov

Fluorescent and radiolabeled analogues are indispensable for studying receptor binding, localization, and transport. These labeled probes allow for direct visualization and quantification of molecular interactions.

Fluorescent Labeling: A fluorescent dye (fluorophore) is covalently attached to the this compound analogue. The synthesis of such probes requires a linker that does not significantly interfere with the molecule's biological activity. General synthetic routes for creating fluorescent anilides, for example, have been developed using condensing agents like phosphorous oxychloride. researchgate.net While specific synthesis of a fluorescent this compound is not detailed in the provided sources, the principles of synthesizing fluorescent peptide analogues are well-established, often involving solid-phase peptide synthesis (SPPS) followed by conjugation of a fluorescent dye to a reactive group on the peptide. nih.gov It has been noted in studies of argininamide-type antagonists that the size of the substituent on the guanidine group is critical; very bulky groups, such as fluorescent dyes, can alter the binding mode to the receptor. nih.gov

Radiolabeling: This involves incorporating a radioactive isotope (e.g., ³H, ¹⁴C) into the molecule. The synthesis of radiolabeled analogues often follows similar chemical routes as their non-labeled counterparts, but with a radiolabeled precursor. For example, the synthesis of a ¹⁴C-labeled analogue could involve the acylation of a precursor with a ¹⁴C-labeled acid anhydride (B1165640). nih.gov These radiolabeled ligands are highly sensitive probes used in equilibrium competition binding assays to determine the affinity of unlabeled ligands for a receptor. nih.gov

Challenges and Advancements in this compound Synthesis for Research Tools

This compound (NOHA) and its analogues are crucial tools in biochemical and pharmacological research, primarily due to their role as intermediates in nitric oxide (NO) biosynthesis and as potent inhibitors of arginase enzymes. nih.govnih.govnih.gov The development of synthetic routes to access these molecules is paramount for studying the nitric oxide synthase (NOS) pathway and developing therapeutic agents. However, the synthesis is fraught with challenges owing to the molecule's unique N-hydroxyguanidine functional group and multiple reactive centers. Over the years, significant advancements have been made to overcome these synthetic hurdles, enabling the creation of diverse analogues for research. thieme-connect.comciac.jl.cn

Challenges in Synthesis

The chemical synthesis of NOHA and its derivatives is complicated by the inherent reactivity and instability of the N-hydroxyguanidine moiety, as well as the presence of a stereocenter and other functional groups requiring protection. thieme-connect.comjocpr.com

Protecting Group Strategies : A primary challenge lies in the selection and implementation of appropriate protecting groups for the α-amino group, the guanidino group, and the hydroxylamine nitrogen. jocpr.comcreative-peptides.com The protecting groups must be orthogonal, meaning they can be removed selectively without affecting others. jocpr.com A significant issue is the unexpected instability of fully protected N-alkyl-N-hydroxyguanidines, which can complicate multi-step syntheses. thieme-connect.com The development of effective protecting group strategies is essential for controlling regioselectivity and preventing unwanted side reactions during the synthetic sequence. jocpr.comrsc.org

The Guanidinylation Step : The introduction of the N-hydroxyguanidine functional group is the key and most challenging step. The traditional approach involves the guanidinylation of a corresponding hydroxylamine precursor. thieme-connect.com Early methods often utilized reagents like S-methyl isothiouronium sulfate in aqueous media. thieme-connect.com While effective for simple structures, these conditions are poorly suited for more lipophilic analogues or for solid-phase synthesis. thieme-connect.com The reactivity of guanidinylating agents must be carefully tuned; highly reactive reagents, such as urethane-protected triflyl guanidines, can be effective but may also lead to the decomposition of the sensitive, protected N-hydroxyguanidine intermediates. thieme-connect.com Another synthetic route involves the addition of hydroxylamine to a protected cyanamide, which presents its own set of challenges in precursor synthesis and reaction control. nih.gov

Stability and Stereochemistry : The N-hydroxyguanidine functional group itself has limited stability, making purification and handling of the final compounds difficult. thieme-connect.com Furthermore, throughout the multi-step synthesis, the stereochemical integrity of the α-carbon must be maintained to ensure the biological activity of the final L-enantiomer. rsc.org Syntheses often require numerous steps, increasing the potential for racemization and yield loss. rsc.org

Advancements in Synthetic Methodologies

In response to these challenges, researchers have developed innovative strategies to improve the efficiency, yield, and accessibility of NOHA and its analogues.

Protecting-Group-Free Synthesis : To circumvent the instability of protected intermediates, protecting-group-free approaches have been explored and proven superior in certain cases. thieme-connect.com This strategy avoids the complications of introducing and removing protecting groups from the sensitive N-hydroxyguanidine moiety, leading to a more streamlined and efficient process, particularly for specific N-alkyl-N-hydroxyguanidine derivatives. thieme-connect.com

Novel Guanidinylating Reagents : A significant advancement has been the development of novel and more versatile guanidinylating reagents. These reagents offer improved reactivity and compatibility with a wider range of solvents and substrates. thieme-connect.com For instance, reagents like 3,5-dimethylpyrazole-1-carboximidamide nitrate (B79036) allow for guanidinylation in non-aqueous solvents like N,N-dimethylformamide (DMF), expanding the scope to more lipophilic molecules. thieme-connect.com Highly reactive reagents, such as N,N′-di-Boc-N″-triflylguanidine (Goodman's reagent), have also been employed to efficiently guanidinylate various amines and amino acid precursors. thieme-connect.commdpi.com

| Reagent Type | Example | Solvent | Key Advantage | Reference |

| Isothiouronium Salt | S-methyl isothiouronium sulfate | Aqueous | Traditional, simple reagent | thieme-connect.com |

| Pyrazole-based | 3,5-dimethylpyrazole-1-carboximidamide nitrate | DMF | Effective for lipophilic substrates | thieme-connect.comrsc.org |

| Triflyl Guanidine | N,N′-di-Boc-N″-triflylguanidine | DCM | High reactivity, good yields | thieme-connect.commdpi.com |

| Thiourea-based | Activated Thiourea Intermediate | Various | Mild conditions, suitable for SPPS | nih.gov |

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis (SPS) |

| Scale | Can be scaled up for large quantities | Typically smaller scale, ideal for libraries |

| Purification | Requires purification after each step (e.g., chromatography) | Purification only required at the final cleavage step |

| Speed | Slower, more labor-intensive | Faster, amenable to automation |

| Excess Reagents | Stoichiometric amounts often used | Large excess of reagents used to drive reactions to completion |

| Application | Synthesis of a single target molecule | High-throughput synthesis of compound libraries |

Analytical Methodologies for N Hydroxy L Argininamide in Research Samples

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of NOHA analysis, providing the necessary separation from other endogenous compounds that could interfere with accurate measurement. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two predominant techniques employed for this purpose.

HPLC is a widely used technique for the quantification of NOHA in biological fluids like plasma and serum. nih.govresearchgate.net Reversed-phase HPLC is a common approach, often utilizing C18 columns to separate NOHA from other arginine metabolites. nih.govnih.gov

One established HPLC method involves pre-column derivatization with o-phthaldialdehyde (OPA), which allows for fluorimetric detection. nih.govnih.gov This approach has been successfully used to separate and quantify NOHA along with related compounds such as L-arginine, L-monomethylarginine (L-NMA), and L-dimethylarginine (L-NDA). nih.gov A key advantage of some HPLC methods is the ability to simultaneously measure multiple arginine metabolites in a single run, providing a comprehensive metabolic profile. nih.gov For instance, a method using time-controlled OPA precolumn derivatization can analyze citrulline, NOHA, and various methylated arginines within 35 minutes from a small plasma sample. nih.gov

To handle the complexity of biological samples like human serum, a clean-up procedure using a cation-exchange cartridge is often necessary to isolate basic amino acids, including NOHA, before derivatization and HPLC analysis. nih.gov The use of core-shell particle columns, such as a Kinetex C18, can further enhance separation efficiency. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly sensitive and specific method for the quantification of NOHA in biological samples, including human serum and urine. nih.govresearchgate.net Due to the low volatility of amino acids, derivatization is a mandatory step to convert NOHA into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.comlibretexts.org

A validated stable-isotope dilution GC-MS method has been developed for the determination of NOHA in small aliquots of human serum and urine. nih.gov This method involves a two-step derivatization process to form a methyl ester pentafluoropropionyl (PFP) derivative. nih.govresearchgate.net The use of a deuterated internal standard, such as trideuteromethyl ester NOHA (d3Me-NOHA), is critical for accurate quantification. nih.gov Detection is typically performed in the negative-ion chemical ionization mode, monitoring specific mass-to-charge (m/z) ratios for endogenous NOHA and the internal standard. nih.gov

This GC-MS approach has been successfully applied to measure NOHA concentrations in human serum at the nanomolar to micromolar range and has enabled the first reported measurements of NOHA in human urine. nih.govresearchgate.net

Derivatization Strategies for Enhanced Detection and Specificity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. actascientific.com For NOHA, which lacks a strong chromophore or fluorophore and is not inherently volatile, derivatization is essential for sensitive analysis by both HPLC and GC-MS. sigmaaldrich.comactascientific.com

Derivatization can be performed either before the sample is introduced into the chromatographic column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comactascientific.com

Pre-column derivatization is the more common approach for NOHA analysis. actascientific.com In this technique, the derivatizing reagent is mixed with the sample before injection into the HPLC or GC system. actascientific.com This method is widely used for amino acid analysis and offers the advantage of separating the derivatized products from excess reagent and byproducts. actascientific.com Reagents like o-phthalaldehyde (B127526) (OPA) and phenylisothiocyanate (PITC) are frequently used for pre-column derivatization in HPLC. actascientific.com For GC-MS analysis of NOHA, a pre-column, two-step derivatization is employed. nih.gov

Post-column derivatization involves the reaction of the analyte with a reagent after it has been separated on the column. actascientific.com This technique can enhance the signal strength without affecting the chromatographic separation. actascientific.com While less common for NOHA specifically, post-column derivatization with reagents like ninhydrin (B49086) or fluorescamine (B152294) is a well-established method for the analysis of amino acids in general. actascientific.com

The choice of derivatization reagent and reaction conditions is critical for achieving optimal sensitivity and specificity in NOHA analysis.

For HPLC analysis with fluorescence detection, a common derivatization cocktail includes o-phthaldialdehyde (OPA) and a thiol, such as 3-mercaptopropionic acid or 2-mercaptoethanol. nih.govactascientific.com The reaction is typically carried out in a basic buffer (e.g., borate (B1201080) buffer) and results in the formation of a highly fluorescent isoindole derivative. nih.gov

For GC-MS analysis , a two-step derivatization process is employed for NOHA. The first step involves esterification to form a methyl ester, followed by acylation with pentafluoropropionic anhydride (B1165640) (PFPA). nih.govresearchgate.net This creates a methyl ester-NG,Nδ,Nα-pentafluoropropionyl derivative, which is volatile and suitable for GC separation. nih.gov Notably, the NG-hydroxy group of NOHA remains underivatized in this process. nih.gov

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov When coupled with a separation technique like GC or LC, it provides high selectivity and sensitivity for the identification and quantification of analytes like NOHA. nih.govnih.gov

In the context of GC-MS analysis of NOHA, the mass spectrometer is used to detect the specific derivatized molecule. nih.gov By using selected-ion monitoring (SIM), the instrument can be set to detect only the ions corresponding to the derivatized NOHA and its isotopically labeled internal standard. nih.gov For the Me-(PFP)3 derivative of NOHA, a characteristic ion with a mass-to-charge ratio (m/z) of 458 is monitored. nih.gov

For LC-MS/MS, this technique can be used to identify metabolites of related compounds. For example, after administration of N-(ω)-hydroxy-nor-L-arginine, mass spectrometry was used to identify nor-L-arginine as a metabolite in rat plasma. nih.gov While direct LC-MS/MS methods for NOHA are not as extensively detailed in the provided context, the principles of the technique, including the use of tandem mass spectrometry for structural confirmation, are highly applicable. nih.govnih.gov The fragmentation patterns generated in the mass spectrometer provide a molecular fingerprint that can be used to confirm the identity of the analyte with a high degree of confidence. nih.gov

Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS)

Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS) is a highly sensitive technique utilized for the quantification of electrophilic molecules. For the analysis of N-Hydroxy-L-argininamide in biological matrices like serum and urine, a validated stable-isotope dilution gas chromatography-mass spectrometry (GC-MS) method employing NICI has been developed. rug.nl

The methodology involves a two-step derivatization process to enhance the volatility and thermal stability of the analyte for GC analysis. This compound is converted to its methyl ester pentafluoropropionyl (Me-(PFP)₃) derivative. rug.nl An internal standard, such as trideuteromethyl ester this compound (d₃Me-NOHA), is used to ensure accurate quantification. rug.nl

In the NICI mode, the analysis focuses on monitoring specific mass-to-charge (m/z) ratios that are characteristic of the derivatized analyte and the internal standard. For the Me-(PFP)₃ derivative of this compound, the selected ion monitored is m/z 458, while m/z 461 is used for the deuterated internal standard. rug.nl This technique has successfully quantified this compound concentrations in the micromolar range in human serum and urine samples. rug.nl

| Parameter | Description | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | rug.nl |

| Ionization Mode | Negative-Ion Chemical Ionization (NICI) | rug.nl |

| Analyte Derivative | Methyl ester-N-G,N,N-pentafluoropropionyl (Me-(PFP)₃) | rug.nl |

| Internal Standard | Trideuteromethyl ester NOHA (d₃Me-NOHA) | rug.nl |

| Monitored Ions (m/z) | Endogenous NOHA: 458; Internal Standard: 461 | rug.nl |

LC-ESI-MS/MS for Amino Compounds

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a robust and widely adopted platform for the quantification of amino compounds, including L-arginine and its derivatives, in biological fluids. oup.comnorthwestern.edu The high selectivity and sensitivity of this technique make it suitable for measuring low-concentration analytes in complex matrices like plasma. nih.gov

Sample preparation typically involves a straightforward protein precipitation step, often using acetonitrile, followed by centrifugation. northwestern.edunih.gov An internal standard, such as a stable isotope-labeled version of the analyte (e.g., ¹³C₆-arginine), is added prior to precipitation to account for sample loss during processing and instrumental variability. northwestern.edu

Chromatographic separation is achieved using various column chemistries, including hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns, to resolve the analyte from isomers and other interfering substances. mdpi.comiu.edu Mass spectrometric detection is performed in the multiple-reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. nih.gov For instance, in the analysis of related arginine derivatives, specific MRM transitions are established for each compound to ensure unambiguous quantification. northwestern.edumdpi.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Arginine | 175 | 70 | northwestern.edu |

| ¹³C₆-Arginine (IS) | 181 | 74 | northwestern.edu |

| ADMA/SDMA | 203 | 70 | northwestern.edu |

| d₇-ADMA (IS) | 210 | 77 | northwestern.edu |

| Homoarginine (HArg) | 189.2 | 84.2 | mdpi.com |

This table shows example MRM transitions for L-arginine and related compounds, illustrating the principle of the LC-MS/MS method applicable to this compound.

Spectrophotometric and Spectroscopic Methods for this compound Quantification

Spectrophotometric and spectroscopic methods offer alternative approaches for the study of this compound, often by monitoring its interaction with specific proteins or by detecting reaction products. These methods are particularly useful for functional and binding assays.

UV/Visible difference spectroscopy has been used to study the binding of N-hydroxyguanidines to the oxygenase domain of inducible nitric oxide synthase (iNOS). nih.gov The binding event causes a shift in the absorption spectrum of the heme cofactor within the enzyme, which can be measured to determine binding affinities (Kd). Similarly, the interaction of N-hydroxyguanidines with heme protein models like microperoxidase-8 has been investigated using UV-visible, EPR, and resonance Raman spectroscopies. nih.gov The formation of a complex between the N-hydroxyguanidine and the ferric form of microperoxidase-8 results in a low-spin iron(III) state with characteristic absorption maxima at 405, 535, and 560 nm. nih.gov

Furthermore, the enzymatic reactions of this compound can be monitored using UV-visible spectroscopy. The conversion of the high-spin ferric heme to a low-spin state upon substrate binding leads to distinct spectral changes, such as a red shift in the Soret peak of the heme. goodinlab.com Additionally, the products of this compound oxidation, such as nitrite (B80452), can be quantified using colorimetric assays like the Griess reaction, which relies on a diazo coupling reaction to produce a colored compound measurable by a spectrophotometer. goodinlab.comnih.gov

Assessment of Analytical Interference and Method Validation in Biological Matrices

The validation of any analytical method is crucial to ensure that it is suitable for its intended purpose, particularly when analyzing endogenous compounds in complex biological matrices such as plasma, serum, or urine. iu.edu Validation assesses parameters including specificity, linearity, accuracy, precision, and stability. nih.gov

A significant challenge in analyzing compounds like this compound is analytical interference from the matrix itself. The biological matrix contains numerous endogenous components that can suppress or enhance the instrument signal, leading to inaccurate quantification. nih.gov For mass spectrometry-based methods, this is known as the matrix effect and must be carefully evaluated during validation. nih.gov

In the GC-NICI-MS method for this compound, interference from inorganic nitrate (B79036) was observed in urine samples, which decreased the recovery of the analyte. rug.nl This highlights the need to assess matrix effects and selectivity. Method validation for this compound in serum and urine demonstrated good accuracy and precision. rug.nl

| Parameter | Serum | Urine | Reference |

| Accuracy (Recovery %) | 91.6 ± 1.6% | 39.9 ± 4.5%* | rug.nl |

| Imprecision (RSD %) | 1.4 - 14.8% | 5.3 - 18.4% | rug.nl |

\Lower recovery in urine was attributed to interference from inorganic nitrate.* rug.nl

For endogenous analytes where a true blank matrix is unavailable, various strategies are employed for calibration and validation. These include the use of a surrogate matrix, such as phosphate-buffered saline containing bovine serum albumin (BSA), or background subtraction methods. nih.goviu.edu Validation studies for related arginine derivatives in human plasma have established rigorous criteria for intra- and inter-assay precision and accuracy, with relative standard deviations (RSD) and deviations from nominal concentrations typically required to be within 15%. iu.edu

Investigation of N Hydroxy L Argininamide in Preclinical Research Models

In Vitro Cellular Models for Mechanistic Studies

Murine Macrophage Systems: Arginase and NOS Interplay

In murine macrophage cell lines, NOHA is primarily investigated for its role in modulating the intricate balance between two key enzymes that compete for the same substrate, L-arginine: nitric oxide synthase (NOS) and arginase. Macrophages can express an inducible form of NOS (iNOS) upon stimulation with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), leading to the production of large amounts of nitric oxide, a key molecule in the immune response. Simultaneously, these cells also express arginase, which converts L-arginine to L-ornithine and urea (B33335).

NOHA has been identified not only as an intermediate in the NOS pathway but also as a potent inhibitor of arginase. This dual function is critical; by inhibiting arginase, NOHA effectively increases the local availability of L-arginine for iNOS, thereby promoting NO production. This regulatory feedback loop is vital, especially when the extracellular supply of L-arginine might be limited.

Studies have shown that NOHA is a powerful inhibitor of arginase activity in murine macrophages, with a reported IC50 value of 450 µM. Research using NOHA analogues, such as Nω-hydroxy-nor-L-arginine (nor-NOHA), further clarified this relationship. Nor-NOHA was found to be an even more potent arginase inhibitor in both unstimulated and stimulated murine macrophages, without directly acting as a substrate or inhibitor for iNOS. This selectivity makes it a valuable tool for studying the interplay between these two pathways. The inhibition of arginase by these compounds leads to an increase in nitrite (B80452) and L-citrulline accumulation, the downstream products of the NOS pathway.

| Compound | Target Enzyme | Effect in Murine Macrophages | IC50 Value |

| N-Hydroxy-L-arginine (NOHA) | Arginase | Inhibition | 450 µM |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Arginase | Potent Inhibition | 10-12 µM |

This table summarizes the inhibitory concentrations of NOHA and its analogue on arginase activity in murine macrophage systems.

Endothelial Cell Studies: Nitric Oxide Production Modulation

In endothelial cells, the constitutive form of nitric oxide synthase (eNOS) produces NO, which is essential for regulating vascular tone and blood pressure. N-Hydroxy-L-arginine is a key intermediate in this process. Research using cultured endothelial cells, such as rat aortic endothelial cells, has confirmed that NOHA is a direct precursor to NO.

These studies have also revealed that endothelial cells possess arginase activity, which can compete with eNOS for L-arginine. During inflammatory conditions simulated by treatment with lipopolysaccharide (LPS) and cytokines, the production of NOHA increases significantly along with NO. This endogenously produced NOHA then acts as a potent inhibitor of arginase-I. physiology.org This inhibition is a crucial physiological mechanism to ensure that L-arginine is preferentially channeled towards the high-output production of NO by iNOS, which is also induced under these conditions. physiology.org The inhibitory constant (Ki) for NOHA on arginase-I activity has been measured to be between 10-12 µM. physiology.org By preventing the depletion of the common substrate L-arginine, NOHA helps sustain the elevated NO production required for the endothelial response to inflammatory stimuli.

Leishmania Infection Models: Arginase Inhibition and Parasite Growth

The investigation of NOHA in the context of Leishmania infection provides a compelling example of its therapeutic potential. Leishmania parasites are dependent on polyamines for their growth and replication, which are synthesized from L-ornithine, the product of the arginase reaction. The parasites can utilize arginase from the host macrophage as well as their own arginase enzyme.

Studies using macrophages from various mouse strains infected with Leishmania major or Leishmania infantum have shown that NOHA can control the intracellular growth of the parasites. nih.govresearchgate.net This effect is achieved through the specific inhibition of both macrophage and parasite arginase. nih.govresearchgate.net The inhibitory action of NOHA curtails the production of L-ornithine, thereby starving the parasites of the essential polyamines needed for their proliferation. nih.gov

The antiparasitic effect of NOHA was found to be concentration-dependent up to 100 µM and occurred without a corresponding increase in nitrite levels, indicating that the mechanism is primarily based on arginase inhibition rather than enhanced NO-mediated killing in this specific context. nih.govresearchgate.net Furthermore, when macrophage L-arginine metabolism was experimentally shifted towards ornithine production using interleukin-4 (which induces arginase I), parasite growth was promoted. nih.govresearchgate.net This effect could be reversed by the addition of NOHA, highlighting its critical role in modulating this host-pathogen interaction. nih.govresearchgate.net

| Model System | Treatment | Observed Effect | Underlying Mechanism |

| Leishmania-infected macrophages | N-Hydroxy-L-arginine (NOHA) | Control of intracellular parasite growth | Inhibition of host and parasite arginase, leading to polyamine depletion. nih.govresearchgate.net |

| Leishmania-infected macrophages treated with Interleukin-4 | N-Hydroxy-L-arginine (NOHA) | Reversal of IL-4-promoted parasite growth | Inhibition of induced arginase I, preventing L-ornithine production. nih.govresearchgate.net |

This table illustrates the research findings on the effect of NOHA in Leishmania infection models.

General Cell Culture Applications and Methodological Considerations

NOHA and its analogues are widely used in various cell culture applications to probe the functions of arginase and NOS. However, researchers must consider certain methodological factors. For instance, studies using the arginase inhibitor Nω-hydroxy-nor-L-arginine (nor-NOHA) have revealed that it can spontaneously release biologically active NO-like molecules in cell culture media, particularly by reacting with components like riboflavin (B1680620) and hydrogen peroxide. nih.gov This can create experimental artifacts, potentially leading to the misinterpretation of results, especially in studies focused on the arginase-NOS substrate competition. nih.gov Therefore, careful controls are necessary when using these compounds to ensure that the observed effects are genuinely due to arginase inhibition and not unintended chemical reactions in the culture medium. nih.gov

Ex Vivo Tissue and Organ Preparations

Ex vivo models, which involve the use of tissues or organs maintained in a viable state outside the body, have been employed to study the physiological effects of N-Hydroxy-L-arginine and its related compounds. One common preparation is the use of isolated rat aortic rings to examine vasorelaxant properties.

In such studies, NOHA homologues have demonstrated endothelium-independent vasorelaxant activities. This relaxation is mediated by NO-dependent activation of the guanylyl cyclase pathway. These findings from ex vivo preparations support the role of NOHA-related compounds in generating NO or NO-like molecules that can directly influence vascular tone, independent of the endothelial NOS pathway.

In Vivo Animal Models for Mechanistic Understanding

In vivo studies in animal models have been instrumental in confirming the physiological relevance of N-Hydroxy-L-arginine as an intermediate in nitric oxide synthesis. In anesthetized rats, administration of NOHA was shown to antagonize the hemodynamic effects of NOS inhibition. nih.gov

When the NO synthesis inhibitor NG-nitro-L-arginine methyl ester (L-NAME) was administered, it caused a significant increase in blood pressure and a decrease in renal blood flow. nih.gov Subsequent infusion of L-HOArg (NOHA) effectively reversed these effects, restoring renal blood flow and attenuating the pressor response. nih.gov This in vivo evidence strongly supports the hypothesis that NOHA serves as a direct and functional intermediate in the formation of NO from L-arginine, playing a crucial role in the regulation of hemodynamics. nih.gov

Rodent Models in Arginase Inhibition Research

The use of N-hydroxy-L-arginine analogues, particularly nor-NOHA, as arginase inhibitors has been explored in a variety of rodent models to investigate the role of arginase in health and disease. These preclinical studies have provided valuable insights into the therapeutic potential of arginase inhibition across different pathological conditions.

In oncology research, rodent models have been instrumental in demonstrating the immunomodulatory effects of arginase inhibition. For instance, in a study using BALB/c mice inoculated with colon cancer cells, the administration of an arginase inhibitor was found to significantly suppress tumor cell proliferation and migration. researchgate.net Another study showed that peritumoral injection of nor-NOHA in tumor-bearing mice significantly reduced tumor growth and enhanced anti-tumor immune responses by increasing the expression of MHC class II on dendritic cells. researchgate.net

Cardiovascular research has also extensively utilized rodent models to study the effects of arginase inhibition. In spontaneously hypertensive rats, treatment with nor-NOHA has been shown to improve vascular function and lower blood pressure. nih.gov Similarly, in a rat model of adjuvant-induced arthritis, a condition associated with endothelial dysfunction, curative treatment with nor-NOHA restored endothelial function. nih.gov This suggests that arginase inhibition is a promising approach for reversing endothelial dysfunction in various disease models. nih.gov

The role of arginase in infectious diseases has been investigated using models like pulmonary tuberculosis in mice. While in vitro experiments demonstrated that nor-NOHA-mediated arginase inhibition alters the immune response to Mycobacterium tuberculosis infection, the in vivo efficacy in mouse models was more limited, showing only a trend towards reduced pulmonary bacterial burden. nih.gov This highlights the complexity of translating in vitro findings to in vivo systems. nih.gov Pharmacokinetic studies in Brown Norway rats have also been conducted to understand the bioavailability and clearance of nor-NOHA, which is crucial for designing effective in vivo experiments. nih.gov These studies revealed that nor-NOHA is rapidly cleared from the plasma, consistent with the short duration of its inhibitory activity observed in vivo. nih.gov

| Rodent Model | Disease/Condition Studied | Key Findings with Arginase Inhibitor (nor-NOHA) | Reference |

|---|---|---|---|

| BALB/c Mice | Colon Cancer | Suppressed tumor cell proliferation and migration; reduced tumor growth. | researchgate.net |

| Spontaneously Hypertensive Rats | Hypertension/Endothelial Dysfunction | Improved vascular function and lowered blood pressure. | nih.gov |

| Adjuvant-Induced Arthritis (AIA) Rats | Rheumatoid Arthritis/Endothelial Dysfunction | Restored endothelial-dependent relaxation and EDHF-mediated responses. | nih.gov |

| Balb/cJ Mice | Pulmonary Tuberculosis | Altered in vitro immune response to Mtb; limited in vivo effect on bacterial burden. | nih.gov |

| Brown Norway Rats | Pharmacokinetics | Characterized rapid plasma clearance and systemic availability after different administration routes. | nih.gov |

Studies on Substrate Metabolism and Pathway Flux

N-hydroxy-L-arginine and its analogues act as competitive inhibitors of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea. frontiersin.org This inhibition has significant implications for cellular metabolism, primarily by influencing the availability of the common substrate, L-arginine, for other enzymes, most notably nitric oxide synthase (NOS). nih.gov

The central hypothesis in many studies is that by inhibiting arginase, more L-arginine becomes available for NOS, leading to increased production of nitric oxide (NO) and L-citrulline. researchgate.netresearchgate.net NOHA itself is a stable, isolable intermediate in the conversion of L-arginine to NO by NOS. researchgate.netnih.gov The competition for L-arginine between arginase and NOS is a critical regulatory node in various physiological and pathological processes. nih.gov Studies using arginase inhibitors aim to shift the metabolic flux of L-arginine away from the urea cycle and polyamine synthesis (via ornithine) and towards the production of NO. researchgate.net

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system. wikipedia.org While direct MFA studies specifically tracing the fate of L-arginine following NOHA administration are complex, related research on L-arginine supplementation provides insights into its metabolic impact. For example, studies in diet-induced obese rats have shown that L-arginine supplementation regulates glucose and fatty acid metabolism in insulin-sensitive tissues like skeletal muscle and adipose tissue. nih.govnih.gov It promotes the oxidation of energy substrates, providing a basis for its effects on body composition. nih.gov Cell culture studies have further demonstrated that L-arginine can increase the phosphorylation of AMPK, a key energy sensor, and enhance the oxidation of glucose and fatty acids in hepatocytes, muscle cells, and adipocytes. researchgate.net By inhibiting the primary route of L-arginine degradation, NOHA and its analogues are presumed to potentiate these and other L-arginine-dependent metabolic pathways.

| Metabolic Pathway | Key Enzyme(s) | Substrate | Products | Effect of Arginase Inhibition (e.g., with NOHA) | Reference |

|---|---|---|---|---|---|

| Arginase Pathway (Urea Cycle) | Arginase I, Arginase II | L-arginine | L-ornithine, Urea | Blocked/Reduced Flux | frontiersin.org |

| Nitric Oxide Synthesis | nNOS, eNOS, iNOS | L-arginine | Nitric Oxide (NO), L-citrulline | Increased Substrate Availability / Potentially Increased Flux | nih.govresearchgate.net |

| Energy Substrate Oxidation | Various (downstream of AMPK) | Glucose, Fatty Acids | CO2, H2O, ATP | Potentiates L-arginine's effect on stimulating oxidation. | researchgate.netnih.gov |

Considerations for Preclinical Study Design and Reproducibility

The successful translation of preclinical findings to clinical applications depends on rigorous study design and high standards of reproducibility. nih.gov When investigating compounds like N-Hydroxy-L-argininamide and its analogues, several factors must be carefully considered to ensure the validity and reliability of the results. mdpi.com

A fundamental aspect of preclinical design is the clear formulation of a testable hypothesis and the selection of an appropriate animal model that recapitulates key aspects of the human condition being studied. nih.govmdpi.com The choice of species and strain, as well as the method of disease induction, can significantly impact the outcome and relevance of the study. The experimental unit (e.g., individual animal, cage) must be correctly identified to allow for appropriate statistical analysis and determination of sample size.

For pharmacological studies involving arginase inhibitors, detailed characterization of the test compound is essential. This includes its purity, stability, and formulation. The choice of vehicle and route of administration can dramatically affect the compound's pharmacokinetics, as shown in studies with nor-NOHA where bioavailability differed significantly between intravenous, intraperitoneal, and intratracheal delivery. nih.govnih.gov The outcome measures should be objective, relevant to the hypothesis, and validated.

To enhance reproducibility, transparent and comprehensive reporting is critical. This includes detailing the experimental design, animal characteristics (species, strain, sex, age), housing conditions, and all procedural steps. Reporting the specific batch or source of the inhibitor, along with its handling and formulation, can help mitigate variability between studies. Implementing practices such as randomization to reduce selection bias and blinding during data collection and analysis to minimize observer bias are crucial for generating robust and unbiased data. nih.gov

| Design Phase | Consideration | Importance for Reproducibility | Reference |

|---|---|---|---|

| Research & Planning | Clear Hypothesis & Effect Size Estimation | Ensures the study is well-defined and adequately powered to detect meaningful effects. | nih.gov |

| Research & Planning | Animal Model Selection | The model must be relevant to the human disease to ensure translational value. | mdpi.com |